(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is a synthetic organic molecule that belongs to the class of chromenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate typically involves multi-step organic reactions. The starting materials may include chromenone derivatives, sulfonyl chlorides, and hexanoic acid derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breakdown in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could be evaluated for its efficacy in treating various diseases, such as cancer, inflammation, or infectious diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. It may also be used in the formulation of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate include other chromenone derivatives, such as:
- (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-chlorophenyl)sulfonylamino]hexanoate
- (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-fluorophenyl)sulfonylamino]hexanoate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. These unique features may make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C25H29NO6S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C25H29NO6S/c1-5-7-8-21(26-33(29,30)19-11-9-16(3)10-12-19)25(28)31-22-14-13-20-18(6-2)15-23(27)32-24(20)17(22)4/h9-15,21,26H,5-8H2,1-4H3 |
InChI Key |
KHTLOKFHBBVEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.